Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Overview
Description
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate, also known as EAPPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrrole derivative and has been synthesized using various methods. EAPPC has been found to have a mechanism of action that involves the inhibition of certain enzymes, which has led to its use in various biochemical and physiological studies.
Scientific Research Applications
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been used in various scientific research applications, including as an inhibitor of certain enzymes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. Inhibition of COX-2 has been found to be beneficial in the treatment of various inflammatory diseases, such as arthritis and cancer. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that plays a role in the transmission of nerve impulses. Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate involves the inhibition of certain enzymes, such as COX-2 and AChE. This compound binds to the active site of these enzymes, preventing their activity. This inhibition leads to a decrease in the production of inflammatory molecules, such as prostaglandins, and an increase in the levels of neurotransmitters, such as acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. This compound has been shown to decrease the production of inflammatory molecules, such as prostaglandins, and increase the levels of anti-inflammatory molecules, such as interleukin-10. This compound has also been found to protect neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes, such as COX-2 and AChE. This allows researchers to study the effects of these enzymes on various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell types, such as liver cells, at high concentrations.
Future Directions
There are several future directions for research involving Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate. One direction is the development of more selective inhibitors of COX-2 and AChE based on the structure of this compound. Another direction is the study of the effects of this compound on other biological processes, such as cell proliferation and differentiation. Additionally, the potential use of this compound in the treatment of various diseases, such as Alzheimer's disease and cancer, should be further explored.
properties
IUPAC Name |
ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-24-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(21)10-12-17/h4-13H,3,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPACEHKDFRAEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371308 | |
Record name | ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-25-4 | |
Record name | ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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